Cas no 885461-48-3 (5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid)

5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- MFCD06660797
- G32603
- BBL010384
- 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid
- 5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylic acid
- CS-0225700
- AKOS000122786
- VS-02468
- 5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylicacid
- AQ-086/43383849
- EN300-12467
- STK523865
- 5H,6H,7H,8H,9H,10H-cyclohepta(b)indole-2-carboxylic acid
- Cyclohept[b]indole-2-carboxylic acid, 5,6,7,8,9,10-hexahydro-
- 885461-48-3
- 857-758-8
- Z119990492
- 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid
-
- MDL: MFCD06660797
- インチ: InChI=1S/C14H15NO2/c16-14(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2,(H,16,17)
- InChIKey: SIZBLUIRHOCGJA-UHFFFAOYSA-N
- ほほえんだ: c1cc2c(cc1C(=O)O)c3c([nH]2)CCCCC3
計算された属性
- せいみつぶんしりょう: 229.110278721Da
- どういたいしつりょう: 229.110278721Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 465.4±40.0 °C at 760 mmHg
- フラッシュポイント: 235.3±27.3 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12467-1.0g |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95.0% | 1.0g |
$170.0 | 2025-02-21 | |
TRC | H290303-25mg |
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic Acid |
885461-48-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
OTAVAchemicals | 1218557-250MG |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95% | 250MG |
$125 | 2023-06-25 | |
Enamine | EN300-12467-50mg |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95.0% | 50mg |
$40.0 | 2023-10-02 | |
OTAVAchemicals | 1218557-1G |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95% | 1G |
$300 | 2023-06-25 | |
Aaron | AR00JAK2-2.5g |
Cyclohept[b]indole-2-carboxylic acid, 5,6,7,8,9,10-hexahydro- |
885461-48-3 | 95% | 2.5g |
$357.00 | 2025-02-28 | |
Enamine | EN300-12467-5000mg |
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95.0% | 5000mg |
$360.0 | 2023-10-02 | |
A2B Chem LLC | AI99046-500mg |
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95% | 500mg |
$174.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296370-10g |
5h,6h,7h,8h,9h,10h-Cyclohepta[b]indole-2-carboxylic acid |
885461-48-3 | 95% | 10g |
¥29289.00 | 2024-04-27 | |
Aaron | AR00JAK2-1g |
Cyclohept[b]indole-2-carboxylic acid, 5,6,7,8,9,10-hexahydro- |
885461-48-3 | 95% | 1g |
$259.00 | 2025-02-28 |
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acidに関する追加情報
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 885461-48-3, known as 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of the cycloheptabindole family, which is characterized by its unique bicyclic structure and potential bioactivity. Recent studies have highlighted its role in drug discovery and its potential applications in treating various diseases.
Cycloheptabindole derivatives are known for their structural complexity and biological activity. The hexahydro prefix in the name indicates the presence of six hydrogen atoms in a specific arrangement within the molecule. This compound's structure is particularly interesting due to its combination of a bicyclic framework and a carboxylic acid group, which can influence its chemical reactivity and biological interactions.
Recent research has focused on the synthesis and characterization of 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid. Scientists have explored various synthetic pathways to optimize its production, including methods involving ring-closing metathesis and other advanced organic reactions. These studies have not only improved the synthesis efficiency but also provided deeper insights into the molecule's stability and reactivity.
In terms of applications, this compound has shown promise in pharmacological studies. Its ability to interact with specific biological targets makes it a candidate for drug development. For instance, studies have indicated potential anti-inflammatory and antioxidant properties, which could be valuable in treating conditions such as neurodegenerative diseases and chronic inflammation.
The carboxylic acid group in the molecule plays a crucial role in its functionality. It can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to biological macromolecules. This feature has been exploited in designing bioactive molecules with improved pharmacokinetic properties.
Moreover, the bicyclic structure of 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid provides rigidity and stability to the molecule. This structural characteristic is advantageous in drug design as it can enhance the molecule's bioavailability and reduce off-target effects.
Recent advancements in computational chemistry have also contributed to understanding this compound's properties. Molecular docking studies have revealed potential binding modes with key enzymes and receptors, providing a foundation for further experimental validation.
In conclusion, 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid (CAS No. 885461-48-3) is a fascinating compound with significant potential in drug discovery and materials science. Its unique structure and bioactivity make it a subject of ongoing research interest. As new findings emerge from both experimental and computational studies, this compound continues to offer exciting opportunities for innovation in various scientific domains.
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